(2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine

pKa basicity permeability

(2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine (CAS 2488869-99-2) is a chiral, disubstituted pyrrolidine with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol. It contains a pyrrolidine ring bearing a methyl group at the 2-position and a 3,4,5-trifluorophenyl substituent at the 5-position, with defined (2S,5S) absolute stereochemistry at both chiral centers.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13480947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H12F3N/c1-6-2-3-10(15-6)7-4-8(12)11(14)9(13)5-7/h4-6,10,15H,2-3H2,1H3/t6-,10-/m0/s1
InChIKeyWYNWPASHKUIEKR-WKEGUHRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine: A Defined Chiral Pyrrolidine Building Block for Drug Discovery and Chemical Biology


(2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine (CAS 2488869-99-2) is a chiral, disubstituted pyrrolidine with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol. It contains a pyrrolidine ring bearing a methyl group at the 2-position and a 3,4,5-trifluorophenyl substituent at the 5-position, with defined (2S,5S) absolute stereochemistry at both chiral centers . The compound serves as a versatile chiral amine building block in medicinal chemistry, most notably as the key pyrrolidine fragment in the clinical-stage histone acetyltransferase p300 inhibitor P300-IN-1 (cpd205) [1]. Its 3,4,5-trifluorophenyl substitution pattern is structurally distinct from the 2,4,5-trifluorophenyl pharmacophore prevalent in DPP-4 inhibitor series, and this substitution regiochemistry confers differentiated physicochemical properties relevant to lead optimization [2].

Why Generic Substitution Fails for (2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine: The Interplay of Fluorination Regiochemistry and Stereochemistry


Simple interchange with non-fluorinated or differently fluorinated pyrrolidine analogs is not scientifically valid for three converging reasons. First, the 3,4,5-trifluorophenyl substitution pattern electronically modulates the pyrrolidine nitrogen basicity in a quantitatively distinct manner from 2,4,5- or 2,3,6-trifluorophenyl regioisomers; the distance and orientation of fluorine atoms relative to the protonation center directly govern the pKa shift . Second, the (2S,5S) stereochemistry fixes the relative spatial orientation of the methyl and trifluorophenyl groups, which dictates the vector of the aryl ring in target binding pockets—a parameter that varies between cis-(2S,5S) and trans-(2S,5R) diastereomers . Third, the 3,4,5-trifluorophenyl motif engages the S1 pocket of DPP-4 and related serine proteases through a specific fluorine-mediated interaction fingerprint that differs from the 2,4,5-trifluorophenyl pharmacophore used in gliptin-class inhibitors. These are not interchangeable physicochemical or pharmacophoric properties; they are quantifiable and selection-determining differences [1].

Quantitative Differentiation Evidence for (2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine Against Closest Analogs


pKa Modulation: ~2 Log Unit Basicity Reduction Through 3,4,5-Trifluorophenyl Substitution Versus Non-Fluorinated Phenyl Analog

The 3,4,5-trifluorophenyl substituent on the pyrrolidine ring reduces the basicity of the pyrrolidine nitrogen by approximately 2 pKa units relative to the non-fluorinated phenyl analog. The predicted pKa of 2-(3,4,5-trifluorophenyl)pyrrolidine is 8.54 ± 0.10 , compared to a predicted pKa of 10.13 ± 0.10 for (S)-2-phenylpyrrolidine and 10.56 ± 0.10 for (2S)-2-methyl-5-phenylpyrrolidine . This ~2 log unit decrease translates to the fluorinated analog being approximately 99% less protonated at physiological pH 7.4, directly enhancing passive membrane permeability according to the established principle that fluorination lowers pKa to near or below physiological values . The effect is specific to the number and positioning of fluorine atoms: the 3,4,5-trifluorophenyl motif places three electron-withdrawing fluorines on the aryl ring, exerting a through-bond inductive effect on the pyrrolidine nitrogen.

pKa basicity permeability physicochemical properties lead optimization

Stereochemical Definition: (2S,5S) Configuration as a Non-Interchangeable Chiral Scaffold Versus Alternative Diastereomers

The compound has two defined stereogenic centers at C2 and C5 of the pyrrolidine ring, giving it the specific (2S,5S) absolute configuration. Among the four possible stereoisomers of 2-methyl-5-arylpyrrolidines—(2S,5S), (2R,5R), (2S,5R), and (2R,5S)—only the cis-(2S,5S) isomer directs the aryl and methyl substituents into the same face of the pyrrolidine ring . The non-fluorinated (2S,5S)-2-methyl-5-phenylpyrrolidine (CAS 135762-38-8) is commercially available at 95% purity , but the target compound incorporates the differentiated 3,4,5-trifluorophenyl motif on the same (2S,5S) scaffold. The enantiomeric counterpart (2R,5R) and the trans-diastereomers ((2S,5R)/(2R,5S)) project the aryl substituent into a different spatial vector, fundamentally altering the exit vector geometry of any derived amide, urea, or sulfonamide conjugate. In the context of the P300-IN-1 series, only the (2S,5S) configuration is reported as the bioactive stereoisomer in patent WO2020108500A1 [1].

chiral building block diastereoselectivity asymmetric synthesis stereochemistry enantiomeric purity

Lipophilicity Differentiation: Increased LogP Through 3,4,5-Trifluorophenyl Substitution Versus Non-Fluorinated Phenyl Analog

The introduction of three fluorine atoms on the phenyl ring increases the lipophilicity of the pyrrolidine scaffold. The non-fluorinated 2-phenylpyrrolidine has a measured LogP of 1.78–1.89 (octanol-water) , while the 3,4,5-trifluorophenyl substitution increases the calculated LogP. For a related 3-(3,4,5-trifluorophenyl)pyrrolidine scaffold, the measured LogP for derivatives has been reported in the range of 1.15–1.46 . However, the additional methyl group at C2 in the target compound further contributes to lipophilicity. The systematic study by Melnykov et al. (Chem. Eur. J. 2022) demonstrated that fluoroalkyl substitution on saturated heterocyclic amines modulates both pKa and LogP in a predictable, pattern-dependent manner, with the number of fluorine atoms and their distance from the protonation center being the major determinants [1]. The 3,4,5-trifluorophenyl motif provides a balanced lipophilicity increase relative to non-fluorinated phenyl without the excessive LogP elevation seen with -CF₃ or -OCF₃ substituents, thereby maintaining drug-like physicochemical space.

LogP lipophilicity ADME drug-likeness fluorination effect

Documented Utility as the Defined Chiral Pyrrolidine Fragment in P300-IN-1 (cpd205), a Patent-Disclosed p300 Histone Acetyltransferase Inhibitor

The compound is explicitly disclosed as the pyrrolidine fragment in P300-IN-1 (cpd205, CAS 2488868-36-4), a spiro-oxazolidinedione-based inhibitor of histone acetyltransferase p300 described in patent WO2020108500A1 [1]. The complete IUPAC name of P300-IN-1—1-methyl-3-((R)-3'-(2-((2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)-2-oxoethyl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)urea—confirms that the (2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine moiety is incorporated via an amide linkage as the N-terminal capping group of the inhibitor . The patent claims that compounds of this class inhibit the activity of histone acetylase p300 and suppress the proliferation activity of a variety of tumor cells [1]. While the precise IC₅₀ of P300-IN-1 against the p300 catalytic domain is reported as 1.98 μM in BindingDB (BDBM50151658) [2], this data point reflects the activity of the full inhibitor construct, not the building block alone. The significance for procurement lies in the fact that this specific pyrrolidine fragment is structurally validated in a patent-disclosed, biologically active p300 inhibitor, whereas alternative 2,4,5-trifluorophenyl pyrrolidines (common in DPP-4 programs) or non-fluorinated phenyl pyrrolidines have no documented role in p300 inhibitor chemotypes.

p300 histone acetyltransferase epigenetics cancer P300-IN-1

Distinct DPP-4 Pharmacophoric Binding Mode: 3,4,5-Trifluorophenyl as a P1 Fragment Alternative to the Canonical 2,4,5-Trifluorophenyl Gliptin Pharmacophore

The comprehensive SAR analysis by Tomovic et al. (J. Med. Chem. 2021) classified DPP-4 inhibitors into three structural groups based on their P1 and P1' fragments, with Group II comprising structures bearing a trifluorophenyl moiety (or analogs) as the P1 fragment with a β-aminobutanoyl linker [1]. The canonical gliptin pharmacophore uses the 2,4,5-trifluorophenyl substitution pattern (as in sitagliptin and related preclinical candidates from the Wright et al. 2007 series [2]), whereas the 3,4,5-trifluorophenyl pyrrolidine motif represents a distinct regioisomeric variant. The cocrystallized structures analyzed in the review demonstrate that while inhibitors with pyrrolidine and trifluorophenyl moieties bind similarly in the S1, S2, and S2 extensive domains of DPP-4, the exact fluorine substitution pattern influences the electrostatic complementarity with the S1 pocket, which is lined by Tyr547, Tyr631, and Tyr662 [1]. The 3,4,5-trifluorophenyl arrangement presents a different fluorine atom vector orientation toward these tyrosine residues compared to the 2,4,5-substitution, potentially altering the halogen-bonding or orthogonal multipolar interactions within the S1 subsite.

DPP-4 dipeptidyl peptidase IV gliptin type 2 diabetes pharmacophore

Commercial Availability and Purity Benchmarking: ≥98% Purity Specification Relative to 95% Industry Standard for Chiral Pyrrolidine Building Blocks

The target compound is commercially available from multiple vendors with purity specifications of ≥98% (ChemScene, Leyan) and ≥95% (BenchChem) . By comparison, the non-fluorinated analog (2S,5S)-2-methyl-5-phenylpyrrolidine is typically offered at 95% minimum purity (CymitQuimica/Biosynth) , and generic 2-phenylpyrrolidine is commonly listed at 97% purity . The ≥98% purity grade available for the target compound represents a meaningful quality tier above the 95% standard for research-grade chiral pyrrolidine building blocks. This higher purity reduces the burden of in-house repurification prior to use in amide coupling or reductive amination steps, where amine impurities can lead to byproduct formation and reduced yields in subsequent synthetic transformations. Storage conditions of 2–8°C sealed under dry atmosphere are specified, consistent with the compound being supplied as a free base .

purity specification commercial availability quality control chiral purity procurement

High-Value Application Scenarios for (2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: p300/CBP Histone Acetyltransferase Inhibitor Programs

The compound is the direct pyrrolidine building block for constructing P300-IN-1 (cpd205) and its analogs as described in patent WO2020108500A1 [1]. Its (2S,5S) stereochemistry and 3,4,5-trifluorophenyl motif are structurally validated in this chemotype. Procurement of this specific building block enables SAR exploration of the N-terminal capping group in spiro-oxazolidinedione p300 HAT inhibitors, a target class implicated in castration-resistant prostate cancer, fibrosis, and hematological malignancies. Alternative pyrrolidine building blocks with 2,4,5-trifluorophenyl or non-fluorinated phenyl substitution lack documented incorporation into p300 inhibitor scaffolds and would require de novo validation of target engagement.

DPP-4 Inhibitor Scaffold-Hopping and Novel IP Generation

The 3,4,5-trifluorophenyl pyrrolidine motif represents a structurally distinct P1 fragment relative to the canonical 2,4,5-trifluorophenyl pharmacophore dominant in approved gliptins and clinical candidates [2]. As established by the Tomovic et al. (2021) SAR classification, the trifluorophenyl moiety functions as a P1 fragment binding to the DPP-4 S1 pocket. Using the 3,4,5-regioisomer in place of the 2,4,5-substitution pattern enables scaffold-hopping strategies that may circumvent existing composition-of-matter patents while retaining S1 pocket complementarity, particularly when combined with novel P1' or linker motifs.

Permeability-Constrained CNS or Intracellular Target Programs Requiring Reduced Amine Basicity

As demonstrated by the ~2 log unit pKa reduction through 3,4,5-trifluorophenyl substitution (predicted pKa ~8.5 vs. ~10.5 for non-fluorinated analog) , this building block is particularly suited for programs targeting intracellular or CNS-exposed targets where pyrrolidine basicity limits passive membrane permeability. The lowered pKa increases the fraction of neutral, membrane-permeable species at physiological pH. This advantage is documented in the systematic study by Melnykov et al. (Chem. Eur. J. 2022) showing that fluorination of saturated heterocyclic amines predictably modulates basicity, lipophilicity, and solubility in a manner conducive to multiparameter optimization [3].

Chiral Amine Library Synthesis and Parallel Medicinal Chemistry Campaigns

The ≥98% commercial purity specification and defined (2S,5S) stereochemistry make this compound an efficient chiral amine input for parallel amide coupling or reductive amination libraries. The higher purity grade (98% vs. the 95% standard for non-fluorinated analogs) reduces byproduct formation in library synthesis, improving crude reaction purity and reducing the need for post-synthesis purification in plate-based formats. The 3,4,5-trifluorophenyl group also provides a convenient ¹⁹F NMR handle for reaction monitoring and analytical quality control of library products.

Quote Request

Request a Quote for (2S,5S)-2-Methyl-5-(3,4,5-trifluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.